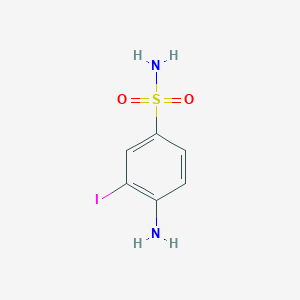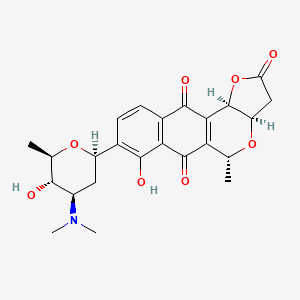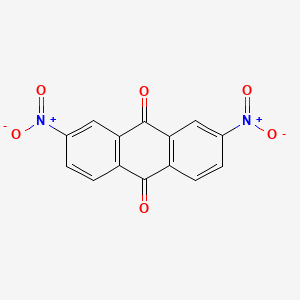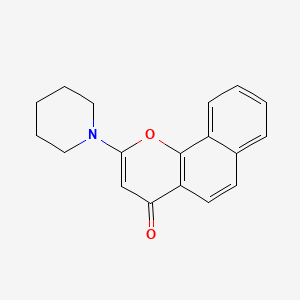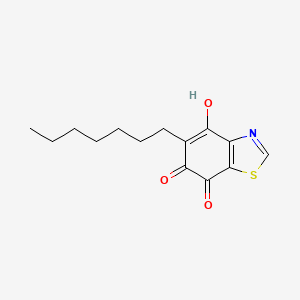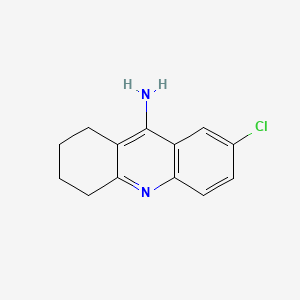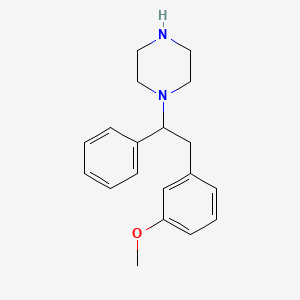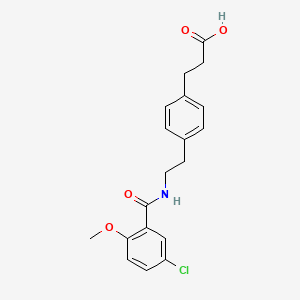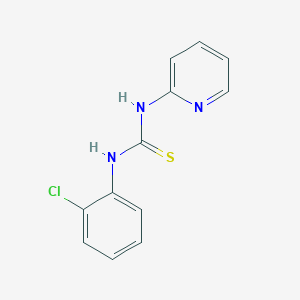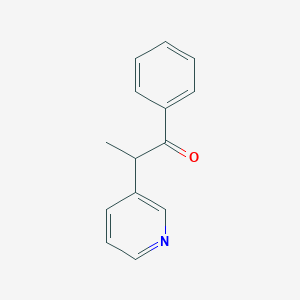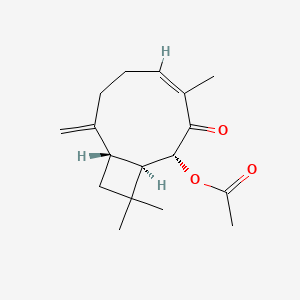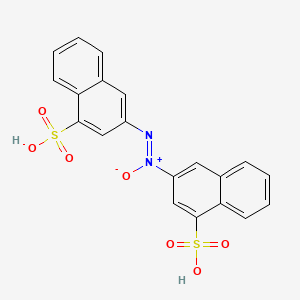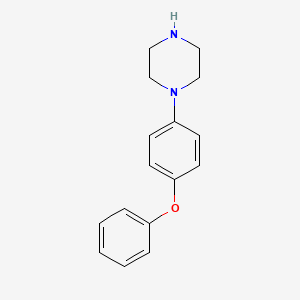
1-(4-Phenoxyphenyl)piperazine
概述
描述
1-(4-苯氧基苯基)哌嗪是一种有机化合物,分子式为C16H18N2O。它是哌嗪的衍生物,哌嗪是一种杂环有机化合物,由一个六元环组成,该环在相对位置有两个氮原子。 这种化合物以其在化学、生物学、医药和工业等多个领域的多种应用而闻名 .
作用机制
1-(4-苯氧基苯基)哌嗪的作用机制涉及它与特定分子靶点的相互作用。例如,已知哌嗪衍生物充当GABA受体激动剂,直接结合到肌肉膜GABA受体。 这种相互作用导致神经末梢超极化,从而导致寄生虫的松弛性麻痹 . 此外,它作为肠道渗透增强剂的作用涉及调节上皮细胞之间的紧密连接,促进治疗性分子跨肠屏障的转运 .
生化分析
Biochemical Properties
The biochemical properties of 1-(4-Phenoxyphenyl)piperazine are not fully understood. It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some piperazine derivatives have shown excellent performance as anti-cancer drugs, inducing apoptosis and suppressing the proliferation of cancer cells .
Cellular Effects
This compound and its derivatives have been shown to have significant effects on various types of cells. For example, some piperazine compounds have demonstrated cytotoxic effects on glioblastoma and cervix cancer cells . They have also shown anti-proliferative effects against prostate cancer cell lines .
Molecular Mechanism
It is known that piperazine derivatives can induce apoptosis in cancer cells . This suggests that this compound may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can induce diverse architectures, influencing the crystallization ratio, the protonated number, and the final structures .
Dosage Effects in Animal Models
It is known that some piperazine compounds have shown anti-nociceptive and anti-inflammatory effects at certain dosages .
Metabolic Pathways
It is known that piperazine derivatives can induce up-regulation of key enzymes of cholesterol and lipid biosynthesis .
Transport and Distribution
It is known that piperazine derivatives can enhance transepithelial transport with minimal cytotoxicity .
Subcellular Localization
It is known that the prediction of subcellular localization of proteins from their amino acid sequences has a long history in bioinformatics and is still actively developing .
准备方法
1-(4-苯氧基苯基)哌嗪的合成可以通过多种方法实现。一种常见的方法涉及1,2-二胺衍生物与锍盐的环化。该方法通常涉及(S,S)-N,N'-双诺酰二胺与二苯基乙烯锍三氟甲磺酸盐在碱(如DBU)存在下的反应,导致形成保护的哌嗪。 用PhSH脱除这些中间体的保护基,然后进行选择性分子内环化,得到所需的哌嗪衍生物 .
另一种方法涉及4-苯氧基苯胺与哌嗪在合适的催化剂存在下的反应。该反应可以在回流条件下在乙醇或甲醇等溶剂中进行。 然后通过重结晶或色谱法纯化产物,以获得高纯度的1-(4-苯氧基苯基)哌嗪 .
化学反应分析
1-(4-苯氧基苯基)哌嗪会发生各种化学反应,包括:
氧化: 这种化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,从而形成相应的N-氧化物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,导致形成还原的哌嗪衍生物。
取代: 亲核取代反应可以在苯环上发生,其中卤代衍生物可以使用N-溴代琥珀酰亚胺(NBS)或N-氯代琥珀酰亚胺(NCS)等试剂合成.
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化通常会生成N-氧化物,而还原会导致形成胺或其他还原衍生物。
科学研究应用
1-(4-苯氧基苯基)哌嗪在科学研究中具有广泛的应用:
化学: 它用作合成各种有机化合物(包括药物和农药)的构建单元。
生物学: 这种化合物因其作为肠道渗透增强剂的潜力而被研究,它可以改善大分子治疗剂跨肠上皮的吸收.
相似化合物的比较
1-(4-苯氧基苯基)哌嗪可以与其他类似化合物进行比较,例如:
1-苯基哌嗪: 以其作为具有最小细胞毒性的肠道渗透增强剂而闻名。
1-(4-甲基苯基)哌嗪: 与1-苯基哌嗪相比,毒性较低,功效相似.
1-(3-苯氧基苯基)哌嗪: 另一种具有相似化学性质但不同生物活性的衍生物.
1-(4-苯氧基苯基)哌嗪的独特性在于其特定的取代模式,赋予了其独特的化学和生物学性质,使其成为各种应用中的一种宝贵化合物。
总之,1-(4-苯氧基苯基)哌嗪是一种用途广泛的化合物,在科学研究和工业应用中具有巨大潜力。其独特的化学结构和反应活性使其成为合成各种有机化合物和开发新治疗剂的宝贵工具。
属性
IUPAC Name |
1-(4-phenoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDIEUVYUSGIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978407 | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62755-61-7 | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62755-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062755617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Phenoxyphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-phenoxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

